

Spectroscopic Data of 1-Bromopentane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Bromopentane

Cat. No.: B041390

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This guide provides a comprehensive overview of the spectroscopic data for **1-bromopentane**, tailored for researchers, scientists, and professionals in drug development. The document presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in a structured format, alongside detailed experimental protocols and visual representations of analytical workflows and structural correlations.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-bromopentane** (CAS No: 110-53-2, Molecular Formula: $C_5H_{11}Br$, Molecular Weight: 151.05 g/mol).

1H NMR Data

Solvent: $CDCl_3$ Frequency: 90 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.40	Triplet (t)	2H	Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
1.87	Quintet (p)	2H	Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
1.42	Sextet (s)	2H	Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
1.33	Sextet (s)	2H	Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
0.92	Triplet (t)	3H	Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃

¹³C NMR Data

Solvent: CDCl₃

Chemical Shift (ppm)	Assignment
33.5	Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
32.8	Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
30.8	Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
21.9	Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
13.8	Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2959, 2932, 2872	Strong	C-H (alkane) stretching
1466	Medium	-CH ₂ - bending (scissoring)
1255	Medium	C-Br stretching

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
152	~95	[M+2] ⁺ (presence of ⁸¹ Br isotope)
150	100	[M] ⁺ (presence of ⁷⁹ Br isotope)
71	High	[C ₅ H ₁₁] ⁺ (loss of Br)
43	High	[C ₃ H ₇] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **1-bromopentane** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.^{[1][2]} The solution is then transferred to a 5 mm NMR tube.^[1]
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve optimal homogeneity.
- **¹H NMR Acquisition:** A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8-16 scans are acquired for a high signal-to-noise ratio.

- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is used to acquire the ^{13}C NMR spectrum. Key parameters include a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ^{13}C .
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **1-bromopentane**, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.^[3]
- **Instrument Setup:** The FT-IR spectrometer is allowed to warm up to ensure stability. A background spectrum of the clean, empty sample holder (or salt plates) is collected to subtract atmospheric and instrumental interferences.
- **Data Acquisition:** The prepared sample is placed in the instrument's sample compartment. The spectrum is acquired by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio over a typical range of 4000-400 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

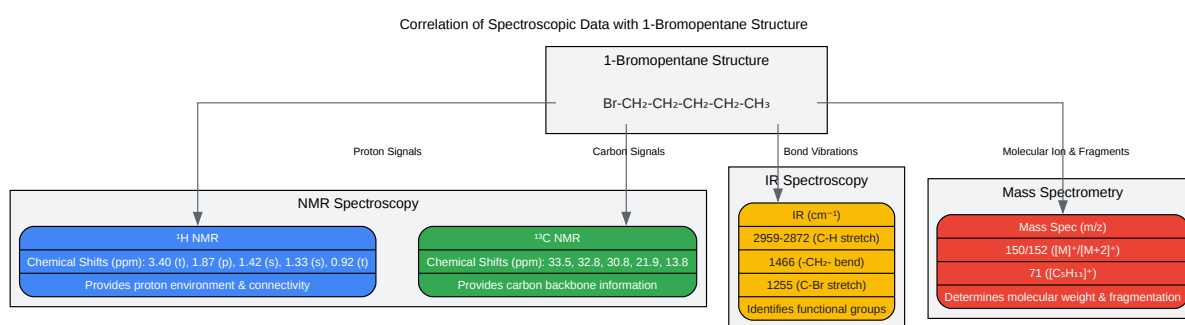
- **Sample Introduction:** A dilute solution of **1-bromopentane** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) inlet for separation from any impurities.
- **Ionization:** Electron Ionization (EI) is a common method for volatile, thermally stable compounds like **1-bromopentane**. The sample molecules in the gas phase are bombarded

with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Data and Structural Correlation

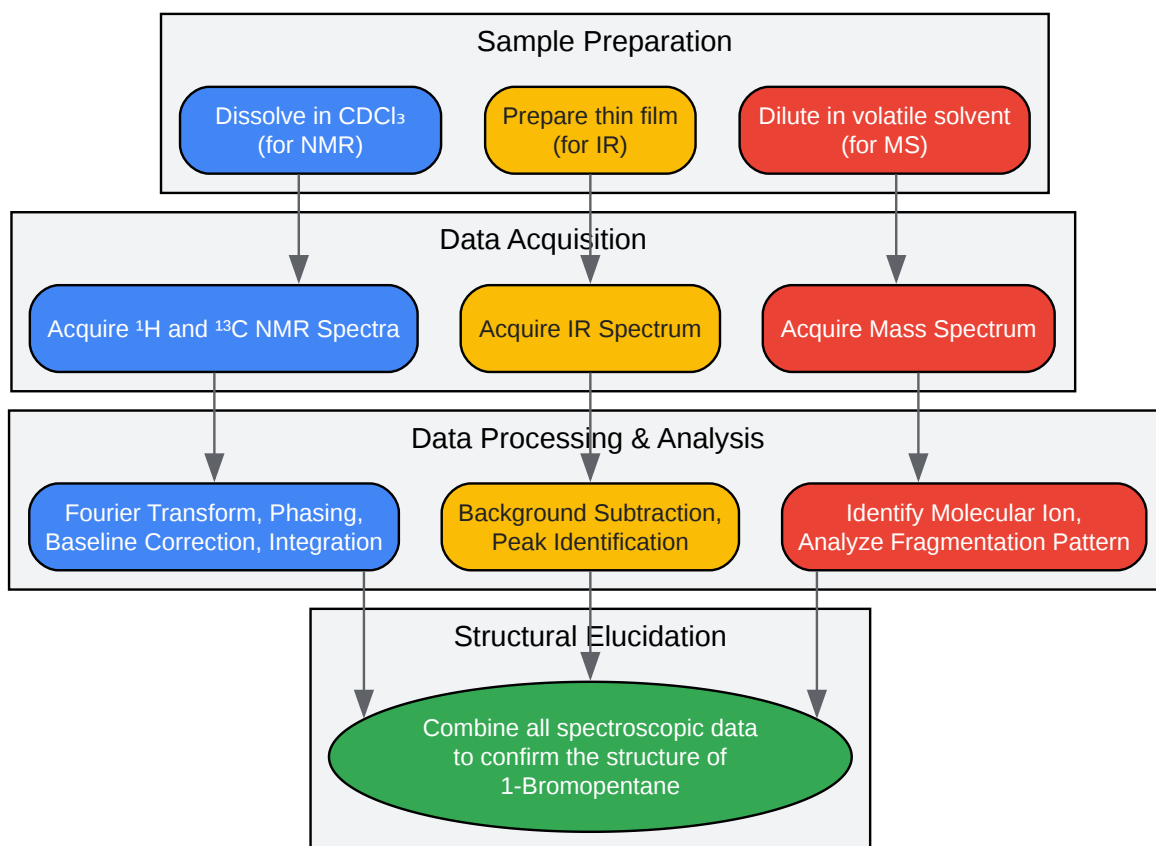


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Caption: Correlation of spectroscopic data with **1-bromopentane**'s structure.

Generalized Experimental Workflow

Generalized Workflow for Spectroscopic Analysis of 1-Bromopentane



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Caption: Generalized workflow for spectroscopic analysis of **1-bromopentane**.

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